molecular formula C26H40O8 B3025996 (2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid CAS No. 361432-78-2

(2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid

Cat. No.: B3025996
CAS No.: 361432-78-2
M. Wt: 480.6 g/mol
InChI Key: OYMOMOYFQSMAKV-ZDFLLEBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid is a complex organic compound that belongs to the class of steroid glucuronides. This compound is a conjugate of a steroid and glucuronic acid, which plays a significant role in the metabolism and excretion of steroids in the body. It is often studied for its biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid typically involves the conjugation of a steroid with glucuronic acid. The process generally includes the following steps:

    Activation of Glucuronic Acid: Glucuronic acid is activated using reagents such as N,N’-carbonyldiimidazole (CDI) or 1,1’-carbonyldiimidazole (CDI) to form an active ester.

    Conjugation Reaction: The activated glucuronic acid is then reacted with the steroid (2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-ol under mild conditions, typically in the presence of a base such as triethylamine.

    Purification: The resulting product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of automated synthesis equipment and large-scale purification systems.

Chemical Reactions Analysis

Types of Reactions

(2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 17-oxoandrostan-3-yl glucuronic acid derivatives.

    Reduction: Formation of 17-hydroxyandrostan-3-yl glucuronic acid derivatives.

    Substitution: Formation of substituted glucuronic acid derivatives.

Scientific Research Applications

(2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid has various applications in scientific research:

    Chemistry: Used as a model compound to study steroid metabolism and conjugation reactions.

    Biology: Investigated for its role in the detoxification and excretion of steroids in biological systems.

    Medicine: Studied for its potential therapeutic applications in hormone replacement therapy and metabolic disorders.

    Industry: Utilized in the development of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid involves its interaction with specific enzymes and receptors in the body. The compound is metabolized by enzymes such as UDP-glucuronosyltransferases (UGTs), which facilitate its conjugation with glucuronic acid. This process enhances the solubility and excretion of the steroid, thereby regulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Androstan-3-yl glucuronide
  • Testosterone glucuronide
  • Estradiol glucuronide

Uniqueness

(2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid is unique due to its specific structure and the presence of a methyl group at the 2alpha position. This structural feature influences its biological activity and metabolic pathways, distinguishing it from other steroid glucuronides.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3S,5S,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O8/c1-12-11-26(3)13(4-5-14-15-6-7-18(27)25(15,2)9-8-16(14)26)10-17(12)33-24-21(30)19(28)20(29)22(34-24)23(31)32/h12-17,19-22,24,28-30H,4-11H2,1-3H3,(H,31,32)/t12-,13+,14+,15+,16+,17+,19+,20+,21-,22+,24-,25+,26+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMOMOYFQSMAKV-ZDFLLEBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC4=O)C)CC1OC5C(C(C(C(O5)C(=O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C[C@@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid
Reactant of Route 2
(2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid
Reactant of Route 3
(2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid
Reactant of Route 4
(2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid
Reactant of Route 5
(2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid
Reactant of Route 6
(2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid

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